molecular formula C21H21FN2S B15007741 4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine

4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B15007741
M. Wt: 352.5 g/mol
InChI Key: FREXPOJOKVSWSQ-UHFFFAOYSA-N
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Description

4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a thiazole ring attached to a piperidine core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Piperidine Core: The piperidine ring is formed via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine
  • 4-Benzyl-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine
  • 4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine

Uniqueness

This compound is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C21H21FN2S

Molecular Weight

352.5 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-4-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C21H21FN2S/c22-19-8-6-18(7-9-19)20-15-25-21(23-20)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2

InChI Key

FREXPOJOKVSWSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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